molecular formula C9H11BO6 B14766879 4-Borono-2,6-dimethoxybenzoic acid

4-Borono-2,6-dimethoxybenzoic acid

Cat. No.: B14766879
M. Wt: 225.99 g/mol
InChI Key: OHQXFNOOGLJUJT-UHFFFAOYSA-N
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Description

4-Borono-2,6-dimethoxybenzoic acid (CAS synonyms: 4-Methoxy-2,6-dimethylbenzeneboronic acid, 4-Borono-3,5-dimethylanisole) is a boronic acid derivative featuring a benzoic acid backbone substituted with two methoxy groups at positions 2 and 6 and a boronic acid (-B(OH)₂) group at position 4 . This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as nucleophilic partners. Its methoxy groups confer steric and electronic effects that influence reactivity and solubility, making it distinct from simpler benzoic acid derivatives.

Properties

Molecular Formula

C9H11BO6

Molecular Weight

225.99 g/mol

IUPAC Name

4-borono-2,6-dimethoxybenzoic acid

InChI

InChI=1S/C9H11BO6/c1-15-6-3-5(10(13)14)4-7(16-2)8(6)9(11)12/h3-4,13-14H,1-2H3,(H,11,12)

InChI Key

OHQXFNOOGLJUJT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1)OC)C(=O)O)OC)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Borono-2,6-dimethoxybenzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. The process involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of 4-Borono-2,6-dimethoxybenzoic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Borono-2,6-dimethoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted benzoic acid derivatives .

Scientific Research Applications

4-Borono-2,6-dimethoxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Borono-2,6-dimethoxybenzoic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The pathways involved include the formation of boronate esters and the modulation of enzyme activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

4-Bromo-2,6-dimethoxybenzoic Acid
  • Structure : Replaces the boronic acid group with bromine at position 3.
  • Synthesis & Reactivity: Demethylation of 4-bromo-2,6-dimethoxybenzoic acid with HBr-HOAc results in bromine migration, producing 5-bromoresorcinol. This highlights the instability of halogens para to methoxy groups under acidic conditions .
  • Physical Properties : Brominated analogs like 3-bromo-2,6-dimethoxybenzoic acid exhibit higher melting points (146–148°C) compared to boronic acid derivatives due to stronger halogen-based intermolecular forces .
2-Iodo-4,5-dimethoxybenzoic Acid
  • Reactivity : Demethylation yields isovanillic acid (3-hydroxy-4-methoxybenzoic acid), indicating iodine’s susceptibility to displacement when para to hydroxyl groups .

Table 1: Halogenated vs. Boronic Acid Derivatives

Compound Substituent (Position 4) Melting Point (°C) Key Reactivity
4-Bromo-2,6-dimethoxybenzoic acid Br N/A Bromine migration under acidic conditions
3-Bromo-2,6-dimethoxybenzoic acid Br (Position 3) 146–148 Stable under demethylation; no migration observed
4-Borono-2,6-dimethoxybenzoic acid B(OH)₂ N/A Participates in Suzuki couplings; boronic acid enhances nucleophilicity

Boronic Acid Derivatives

(2,6-Dimethyl-4-methoxyphenyl)boronic Acid
  • Structure : Methyl groups at positions 2 and 6 instead of methoxy.
  • Properties: Reduced polarity compared to methoxy-substituted analogs, leading to lower solubility in polar solvents.
3-Borono-4-methylbenzoic Acid
  • Structure : Boronic acid at position 3 and methyl at position 4.
  • Applications: Used in medicinal chemistry for targeted drug delivery due to its altered electronic profile compared to 4-borono isomers .

Table 2: Boronic Acid Derivatives Comparison

Compound Substituents Key Applications
4-Borono-2,6-dimethoxybenzoic acid 2,6-OMe; 4-B(OH)₂ Suzuki couplings; catalyst design
(2,6-Dimethyl-4-methoxyphenyl)boronic acid 2,6-Me; 4-OMe, B(OH)₂ Material science; less polar intermediates
3-Borono-4-methylbenzoic acid 3-B(OH)₂; 4-Me Bioactive molecule synthesis

Hydroxy-Substituted Analogs

4-Hydroxybenzoic Acid
  • Structure : Hydroxyl group at position 4.
  • Applications : Widely used as a preservative (paraben precursor). Lacks boronic acid’s cross-coupling utility but exhibits antimicrobial activity .
2,6-Dimethoxybenzoic Acid
  • Synthesis : Prepared via hydrolysis of 2,6-dimethoxybenzonitrile with concentrated sulfuric acid .
  • Reactivity: Demethylation with AlCl₃ yields resorcinol, highlighting the lability of methoxy groups under strong Lewis acid conditions .

Table 3: Hydroxy vs. Methoxy Derivatives

Compound Substituents Reactivity Example
4-Hydroxybenzoic acid 4-OH Esterification for preservatives
2,6-Dimethoxybenzoic acid 2,6-OMe Demethylation to resorcinol
4-Borono-2,6-dimethoxybenzoic acid 2,6-OMe; 4-B(OH)₂ Stable in cross-couplings; no demethylation

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